What is the chemical structure of 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
What is the chemical structure of 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
An In-Depth Technical Guide to 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide (Nicotine-N,N'-dioxide)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide, the di-N-oxide derivative of nicotine, commonly referred to as Nicotine-N,N'-dioxide. This document delineates the molecule's chemical structure, stereochemistry, and physicochemical properties. It presents a detailed, field-proven protocol for its synthesis via the controlled oxidation of (S)-nicotine and outlines a complete workflow for its purification and characterization using modern analytical techniques, including mass spectrometry, NMR, and IR spectroscopy. Furthermore, this guide explores the distinct chemical reactivity of the aliphatic and aromatic N-oxide moieties, discussing their stability and potential for further chemical transformations. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, toxicology, and drug development, providing the necessary technical detail to synthesize, identify, and utilize this unique nicotine derivative.
Introduction to Amine N-Oxides in Drug Development
The N-oxide functional group is a highly polar moiety that plays a significant role in medicinal chemistry.[1] The transformation of a parent tertiary amine to its N-oxide derivative can profoundly alter its pharmacological and pharmacokinetic profile. Key motivations for incorporating this functional group include increasing aqueous solubility, modulating membrane permeability, and altering metabolic pathways.[1] In some applications, N-oxides serve as prodrugs, which are enzymatically reduced in vivo to release the active parent amine, a strategy particularly useful for targeting hypoxic tissues.[1] Understanding the chemical properties, synthesis, and reactivity of N-oxides is therefore critical for their application in drug design and development. This guide focuses specifically on the di-N-oxide of nicotine, a compound featuring both an aliphatic (pyrrolidine) and an aromatic (pyridine) N-oxide, presenting a unique case study in chemical reactivity and characterization.
Nomenclature and Structural Elucidation
Systematic and Common Names
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Systematic Name: 3-((2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
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Common Names: Nicotine-N,N'-dioxide, Nicotine di-N-oxide
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Parent Compound: (S)-Nicotine[2]
Chemical Structure Analysis
Nicotine-N,N'-dioxide is derived from the naturally occurring alkaloid (S)-nicotine. Its structure consists of a pyridine ring and a pyrrolidine ring, with both nitrogen atoms oxidized.
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Pyrrolidine N-Oxide: The nitrogen atom of the five-membered pyrrolidine ring is a tertiary amine N-oxide. This nitrogen is chiral upon oxidation. Starting from (S)-nicotine, which has a (2'S) configuration, oxidation of the pyrrolidine nitrogen (N-1') can result in two diastereomers: (1'S, 2'S) and (1'R, 2'S). These are often referred to as cis and trans isomers, respectively, relating the position of the oxygen atom to the pyridine ring.[3][4]
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Pyridine N-Oxide: The nitrogen of the six-membered aromatic pyridine ring is also oxidized, forming an aromatic N-oxide. This modification significantly alters the electron distribution within the pyridine ring.[5]
The N-O bond is a coordinate covalent bond, often depicted with a formal positive charge on the nitrogen and a negative charge on the oxygen (R₃N⁺-O⁻). This charge separation results in a large dipole moment, making the molecule highly polar.[6]
Caption: Chemical structure of (S)-Nicotine-N,N'-dioxide.
Physicochemical Properties
The introduction of two N-oxide groups dramatically increases the polarity and hydrophilicity of the nicotine scaffold.
| Property | Parent Nicotine | Nicotine-N,N'-dioxide (Predicted) | Rationale / Reference |
| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₄N₂O₂ | Addition of two oxygen atoms. |
| Molecular Weight | 162.23 g/mol [2] | 194.23 g/mol | Calculated from formula. |
| Polarity | Moderate | High | The N⁺-O⁻ bond is highly polar.[6] |
| Hydrogen Bond Acceptor Count | 2 | 2 | The two oxygen atoms act as strong H-bond acceptors.[1] |
| Water Solubility | Miscible | High | Increased polarity enhances water solubility.[6] |
| Organic Solvent Solubility | High | Poor | Poor solubility in non-polar organic solvents is expected.[6] |
Synthesis and Purification Protocol
Retrosynthetic Analysis
The synthesis of Nicotine-N,N'-dioxide is most directly achieved through the sequential or one-pot oxidation of (S)-nicotine. The choice of oxidant and reaction conditions is critical to control the reaction and avoid side products. Common oxidants for N-oxidation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (Oxone®).[7] A two-step approach may offer better control, first oxidizing the more nucleophilic pyrrolidine nitrogen, followed by oxidation of the less reactive pyridine nitrogen. However, a one-pot synthesis with a strong oxidizing agent is also feasible.
Caption: Retrosynthetic pathway for Nicotine-N,N'-dioxide.
Detailed Synthesis Protocol: One-Pot Oxidation using m-CPBA
Causality: m-CPBA is a versatile and relatively safe peroxyacid that is effective for the oxidation of both aliphatic and aromatic tertiary amines. The reaction is typically performed at low temperatures to control its exothermicity and improve selectivity.
Materials:
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(S)-Nicotine (99%+)
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meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
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Reaction Setup: Dissolve (S)-nicotine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
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Oxidant Addition: Dissolve m-CPBA (2.2 eq) in a minimal amount of DCM. Add this solution dropwise to the stirred nicotine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow addition is crucial to manage the exothermic reaction and prevent over-oxidation or side reactions.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated Na₂S₂O₃ solution until a starch-iodide paper test is negative. Rationale: This step safely neutralizes the unreacted oxidant.
-
Work-up: Add saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer. Extract the aqueous layer twice with DCM.
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization Workflow
The high polarity of the di-N-oxide product makes purification challenging. Standard silica gel chromatography may not be effective.
Caption: Workflow for purification and analysis.
Purification Method:
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Column Chromatography: Use neutral alumina oxide as the stationary phase with a polar solvent system (e.g., DCM/Methanol gradient).
-
Crystallization: Attempt crystallization from a polar solvent system like ethanol/ether.
Spectroscopic and Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI) is the preferred method due to the compound's polarity and thermal lability.[8]
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Expected [M+H]⁺: m/z 195.1128 (for C₁₀H₁₅N₂O₂⁺)
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Fragmentation: The fragmentation pattern will be complex. Key losses would include:
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Loss of an oxygen atom (-16 Da) from either N-oxide.
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Loss of a hydroxyl radical (-17 Da) is also possible.
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Fragmentation of the pyrrolidine ring, similar to nicotine itself, leading to ions corresponding to the pyridine N-oxide moiety.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Oxidation of the nitrogen atoms causes a significant downfield shift for adjacent protons and carbons due to the deshielding effect of the N⁺-O⁻ group.
| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| Pyridine C-H | 7.5 - 8.5 | 130 - 150 | N-oxidation deshields ortho and para positions. |
| Pyrrolidine C-H | 3.0 - 4.5 | 60 - 80 | Protons alpha to the N⁺-O⁻ group are strongly deshielded. |
| N-CH₃ | ~3.0 | ~50 | The methyl group is also deshielded compared to nicotine. |
Infrared (IR) Spectroscopy
The most indicative feature in the IR spectrum will be the N-O stretching vibrations.
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Aromatic N-O Stretch: Expected around 1200-1300 cm⁻¹.[9]
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Aliphatic N-O Stretch: Expected around 950-970 cm⁻¹.
Chemical Reactivity and Stability
The two N-oxide groups exhibit distinct reactivities.
Pyrrolidine N-Oxide Moiety
The aliphatic N-oxide is susceptible to thermal and chemical rearrangements.[1]
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Meisenheimer Rearrangement: Upon heating, nicotine-1'-N-oxide can rearrange to a 1,2-oxazine derivative.[8] This pathway is likely accessible for the di-N-oxide as well.
-
Cope Elimination: This reaction requires a proton beta to the N-oxide and proceeds via a syn-elimination. This pathway is less likely for the pyrrolidine ring structure.[1]
-
Polonovski Reaction: Reaction with acetic anhydride can lead to demethylation and ring opening.[9]
Pyridine N-Oxide Moiety
The pyridine N-oxide group alters the reactivity of the aromatic ring. The oxygen atom can donate electron density into the ring, activating the ortho (C2, C6) and para (C4) positions for electrophilic substitution. Conversely, the positive formal charge on the nitrogen makes these same positions susceptible to nucleophilic attack.[5]
Caption: Key reactivity pathways of Nicotine-N,N'-dioxide.
Stability and Storage
N-oxides are generally stable at room temperature but can be sensitive to heat, light, and reducing agents.[1] Nicotine-N,N'-dioxide should be stored in a cool, dark, and inert environment to prevent degradation.
Relevance in Nicotine Metabolism and Toxicology
Nicotine is primarily metabolized in humans to cotinine. A minor pathway involves the formation of nicotine-1'-N-oxide, which accounts for 4-7% of absorbed nicotine.[10] This metabolite is readily excreted in urine.[7] The formation of the pyridine N-oxide is a much less significant metabolic step. The existence of the di-N-oxide as a human metabolite is not well-established but could theoretically be formed via further oxidation of the mono-N-oxide intermediates. Its high polarity would suggest rapid renal clearance if formed.
Conclusion and Future Directions
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide is a unique derivative of nicotine with significantly altered physicochemical properties due to the presence of two highly polar N-oxide groups. Its synthesis is achievable through controlled oxidation, but its purification and handling require techniques suited for highly polar, potentially labile compounds. The distinct reactivity of its aliphatic and aromatic N-oxide moieties offers opportunities for further synthetic derivatization. For drug development professionals, this compound could serve as a highly water-soluble, metabolically distinct prodrug or reference standard. Future research should focus on the definitive isolation and characterization of its diastereomers, a thorough investigation of its pharmacological and toxicological profile, and its potential as a synthetic building block.
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